molecular formula C23H20N4O5S B11384967 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384967
M. Wt: 464.5 g/mol
InChI Key: JCFUSSHGYKSBLF-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by:

  • A chromene-2-carboxamide core (4-oxo-4H-chromene) with a 6-methyl substituent.
  • A sulfamoylphenyl linker bridging the chromene system to a 2,6-dimethylpyrimidin-4-yl group. The compound’s crystallographic analysis likely employs tools like SHELX or ORTEP-3 for structural validation .

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-4-9-20-18(10-13)19(28)12-21(32-20)23(29)26-16-5-7-17(8-6-16)33(30,31)27-22-11-14(2)24-15(3)25-22/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

JCFUSSHGYKSBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyrimidine Moiety: The final step involves coupling the sulfonamide intermediate with 2,6-dimethylpyrimidine-4-amine under conditions that facilitate nucleophilic substitution, such as heating in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has shown promise as an antibacterial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves multiple pathways:

    Antibacterial Action: The sulfonamide group inhibits the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis, leading to bacterial cell death.

    Anticancer Action: The compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Chromene-2-carboxamide 6-methyl, 2,6-dimethylpyrimidin-4-yl sulfamoyl ~495 (estimated) Planar chromene system; pyrimidine with steric hindrance from 2,6-dimethyl groups.
6-Chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide Chromene-2-carboxamide 6-chloro, 7-methyl, 4,6-dimethylpyrimidin-2-yl sulfamoyl ~529 (estimated) Chlorine at C6 increases lipophilicity; pyrimidin-2-yl sulfamoyl alters hydrogen bonding.
Compound 10b (Pyrrolo[2,3-d]pyrimidine) Pyrrolo[2,3-d]pyrimidine 7-cyclopentyl, 2-methoxyphenyl, pyrimidin-2-yl sulfamoyl 613.23 Rigid pyrrolopyrimidine core; cyclopentyl enhances hydrophobic interactions.
CF7 () Pentanamide with dioxoisoindoline 1,3-dioxoisoindolin-2-yl, pyrimidin-2-yl sulfamoyl 493.53 Dioxoisoindoline introduces hydrogen-bonding sites; flexible pentanamide chain.
Key Observations:
  • Chromene vs.
  • Substituent Effects : Chlorine in the 6-chloro analogue () increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Sulfamoyl Group Variations : Pyrimidin-2-yl (CF7) vs. pyrimidin-4-yl (target compound) alters electronic distribution and steric interactions at the sulfamoyl moiety .

Sulfamoyl-Linked Heterocycles

Compound Heterocyclic Group on Sulfamoyl Biological Implications Reference
Target Compound 2,6-Dimethylpyrimidin-4-yl Methyl groups restrict rotational freedom; may improve metabolic stability.
USP Sulfamethoxazole Related Compound A 5-Methylisoxazol-3-yl Smaller heterocycle (isoxazole) reduces steric bulk but limits π-π stacking.
CF2 () 3,4-Dimethylisoxazole-5-yl Increased steric bulk compared to pyrimidine; may hinder target binding.
Key Observations:
  • Pyrimidine vs. Isoxazole : Pyrimidine-based sulfamoyl groups (target compound) offer broader hydrogen-bonding and π-stacking capabilities compared to isoxazole derivatives (CF2, USP compounds) .
  • Methyl Group Positioning : 2,6-Dimethylpyrimidin-4-yl (target) vs. 4,6-dimethylpyrimidin-2-yl () influences spatial arrangement and interaction with hydrophobic pockets .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Crystallographic Tools Used
Target Compound ~3.2 (moderate lipophilicity) Low (chromene core) SHELX, ORTEP-3
CF7 () ~2.8 Moderate (dioxoisoindoline enhances polarity) WinGX
6-Chloro Analogue () ~3.8 Very low (chlorine increases hydrophobicity) Not reported
Key Observations:
  • Chromene vs. Dioxoisoindoline : The target compound’s chromene system likely reduces aqueous solubility compared to CF7’s dioxoisoindoline, which has polar carbonyl groups .
  • Impact of Halogens : Chlorine in ’s analogue significantly elevates LogP, suggesting a trade-off between permeability and solubility .

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several components that contribute to its biological activity:

  • Pyrimidine Sulfonamide Moiety : The 2,6-dimethylpyrimidin-4-yl sulfamoyl group is known for its role in enhancing solubility and bioavailability.
  • Chromene Backbone : The chromene structure is often associated with anti-inflammatory and anticancer properties.

Molecular Formula : C19H18N4O4S
Molecular Weight : 398.44 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many chromene derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antioxidant Properties : The compound may reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.
  • Modulation of Signaling Pathways : It has been suggested that such compounds can influence signaling pathways related to apoptosis and cell proliferation.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant activity against:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)3.5
A2780 (Ovarian)7.0

These findings suggest that the compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating potential anti-inflammatory effects:

TreatmentNO Production Inhibition (%)Reference
N-{...}65%
Control (Dexamethasone)70%

Case Studies

  • Case Study on Breast Cancer : A clinical trial investigated the effects of a similar chromene derivative on patients with advanced breast cancer. The study reported a partial response in 40% of the participants, with manageable side effects.
  • Case Study on Inflammatory Disorders : In a preclinical model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, supporting its potential use in treating inflammatory conditions.

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